molecular formula C10H12F2N2O B2354599 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine CAS No. 1861290-45-0

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine

Cat. No.: B2354599
CAS No.: 1861290-45-0
M. Wt: 214.216
InChI Key: AWRNDCOYHJJMCW-UHFFFAOYSA-N
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Description

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a chemical compound with the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol It is characterized by the presence of a difluorocyclobutyl group attached to a pyridin-2-amine moiety via a methoxy linker

Scientific Research Applications

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can be found here .

Preparation Methods

The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluorocyclobutanone and 2-aminopyridine.

    Reaction Conditions: The difluorocyclobutanone is first converted to (3,3-difluorocyclobutyl)methanol using a reducing agent like sodium borohydride.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the process.

Chemical Reactions Analysis

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy linker and pyridin-2-amine moiety contribute to the overall molecular recognition and activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine can be compared with similar compounds such as:

Properties

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRNDCOYHJJMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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